

# Application Notes and Protocols for Antibacterial Agent 194 in Mycobacterium tuberculosis Culture

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## Compound of Interest

Compound Name: Antibacterial agent 194

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## Introduction

Tuberculosis (TB), caused by the resilient pathogen *Mycobacterium tuberculosis* (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. [1] This necessitates the discovery and development of novel antibacterial agents with alternative mechanisms of action. **Antibacterial agent 194** (also referred to as Compound 19), a novel Schiff base compound, has demonstrated potent inhibitory activity against Mtb.[2] These application notes provide detailed protocols for the culture of *M. tuberculosis* and the evaluation of the efficacy of **Antibacterial agent 194**, alongside an exploration of its mechanism of action.

## Quantitative Data Summary

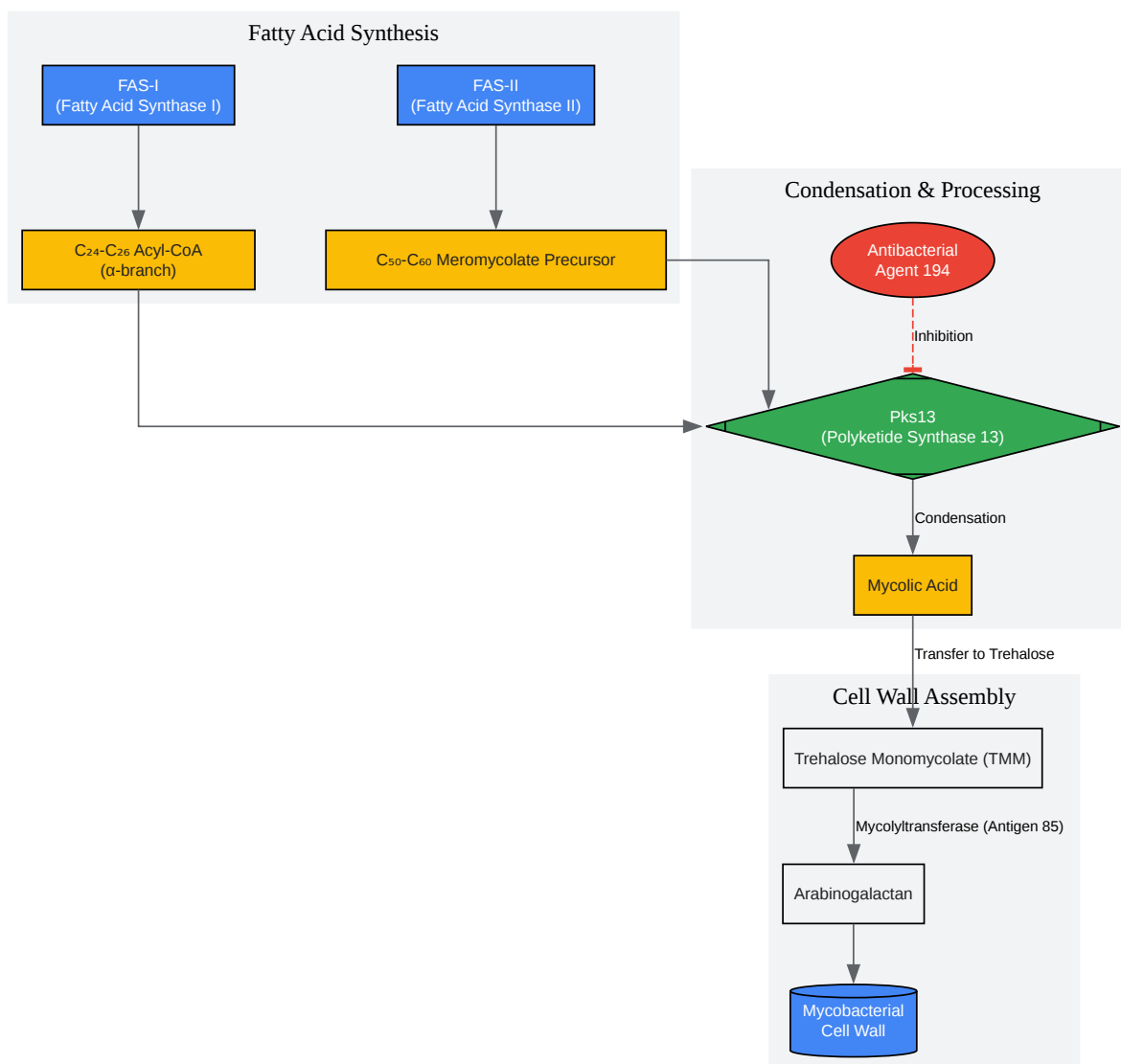
The in vitro efficacy of **Antibacterial agent 194** against the H37Rv strain of *M. tuberculosis* has been quantified, with key data summarized below for comparative analysis.

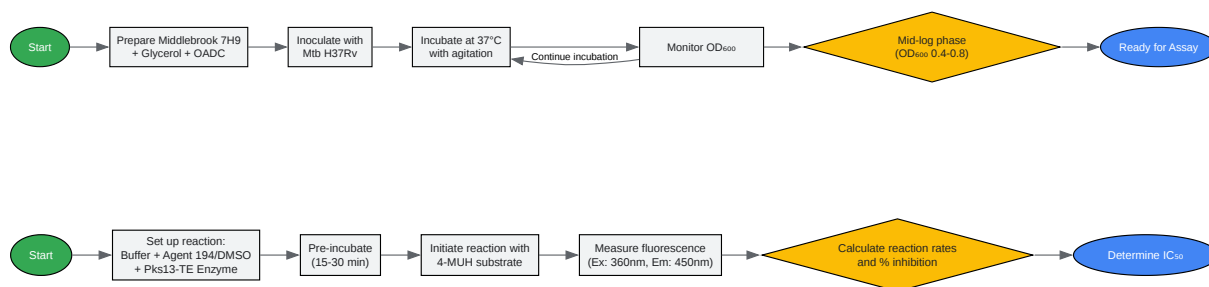
Compound	Target Organism	MIC (µg/mL)	Plausible Target	Reference
Antibacterial agent 194	M. tuberculosis H37Rv	1	Pks13	[2]
Isoniazid	M. tuberculosis H37Rv	~0.05 - 0.2	InhA	[3]
Rifampicin	M. tuberculosis H37Rv	~0.1 - 0.5	rpoB	[4]

## Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

**Antibacterial agent 194** is proposed to exert its antimycobacterial effect by targeting Polyketide Synthase 13 (Pks13).[2] Pks13 is a crucial enzyme in the final condensation step of mycolic acid biosynthesis.[5][6] Mycolic acids are very long-chain fatty acids that are major components of the mycobacterial cell wall, providing a formidable barrier against many antibiotics and contributing to the pathogen's virulence.[7]

The inhibition of Pks13 disrupts the synthesis of mycolic acids, leading to a compromised cell wall structure and, ultimately, bacterial cell death. This mechanism is distinct from that of many current first- and second-line anti-TB drugs, making **Antibacterial agent 194** a promising candidate for further investigation, particularly against drug-resistant Mtb strains.





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- To cite this document: BenchChem. [Application Notes and Protocols for Antibacterial Agent 194 in Mycobacterium tuberculosis Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381428#antibacterial-agent-194-experimental-protocols-for-mtb-culture]

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